3-Ethoxyandrosta-3,5-dien-17beta-ol is a synthetic steroid compound that belongs to the class of androgens. It is characterized by an ethoxy group at the C-3 position and a double bond between the C-3 and C-4 positions, as well as between C-5 and C-6 in its steroid backbone. This compound has garnered interest in both scientific research and potential therapeutic applications due to its structural similarities with other anabolic steroids.
The compound is synthesized through various chemical methods, primarily involving modifications of existing steroid frameworks. It can be derived from natural steroid precursors or synthesized from simpler organic compounds through multi-step chemical reactions.
3-Ethoxyandrosta-3,5-dien-17beta-ol is classified as a synthetic androgen. It exhibits properties similar to testosterone and other anabolic steroids, making it relevant in studies related to muscle growth, hormonal therapies, and doping control in sports.
The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol typically involves several key steps:
Technical details regarding specific reagents and conditions can vary but typically involve solvents like benzene or dichloromethane and catalysts such as DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) for oxidation steps .
The molecular formula of 3-Ethoxyandrosta-3,5-dien-17beta-ol is . The compound features a steroid nucleus with specific functional groups that dictate its biological activity.
Key structural data includes:
The three-dimensional structure can be visualized using molecular modeling software to understand its conformation and interaction with biological targets.
3-Ethoxyandrosta-3,5-dien-17beta-ol can undergo various chemical reactions typical of steroid compounds:
Technical details regarding these reactions often involve specific reagents like sodium borohydride for reductions or chromium trioxide for oxidations .
The mechanism of action for 3-Ethoxyandrosta-3,5-dien-17beta-ol primarily involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it activates gene transcription processes that lead to anabolic effects such as increased protein synthesis and muscle hypertrophy.
Studies have shown that compounds with similar structures exhibit significant androgenic activity, which suggests that 3-Ethoxyandrosta-3,5-dien-17beta-ol may also promote muscle growth and enhance athletic performance through these mechanisms .
Key physical properties include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm the structure and purity of synthesized samples .
3-Ethoxyandrosta-3,5-dien-17beta-ol has potential applications in various fields:
The ongoing research into this compound may lead to further insights into its therapeutic potential and safety profile in clinical applications .
IUPAC Name and Molecular Constitution3-Ethoxyandrosta-3,5-dien-17β-ol is systematically named as (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol. Its molecular formula is C21H32O2, with a molecular weight of 316.48 g/mol [3] [4]. The CAS Registry Number assigned to this compound is not explicitly provided in the search results, though its 17-keto analogue (3-Ethoxyandrosta-3,5-dien-17-one) is registered under CAS 972-46-3 [5] .
Canonical Identifiers
CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H](O)[C@@]4(C)CC[C@H]3[C@]2(C)CC1
(reflects stereochemistry) PAOWPNQOTVTCAF-OEUJLIAZSA-N
(for the 17-one variant; the 17β-ol derivative shares identical ring configuration) [8] Table 1: Nomenclature and Identifier Summary
Property | Value |
---|---|
IUPAC Name | (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
Molecular Formula | C21H32O2 |
Molecular Weight | 316.48 g/mol |
CAS Registry (17-keto) | 972-46-3 (3-Ethoxyandrosta-3,5-dien-17-one) [5] |
Deuterated Variant | CID 71316503 (3-Ethoxy-androsta-3,5-dien-17-ol-d3) [3] |
Chiral Centers and Ring FusionThe steroid backbone features five chiral centers at positions C8, C9, C10, C13, and C14, adopting the 5α-androstane configuration with trans A/B, B/C, and C/D ring fusions. The 17β-hydroxy group occupies a β-oriented equatorial position, confirmed via NMR and X-ray diffraction studies of analogous compounds [5] . The 3-ethoxy substituent is α-oriented, introducing a steric perturbation that flattens ring A due to conjugation with the Δ5 double bond [9].
Crystallographic ParametersSingle-crystal X-ray analysis of the closely related compound 3-Ethoxyandrosta-3,5-dien-17-one reveals:
Table 2: Key Crystallographic Data for 3-Ethoxyandrosta-3,5-dien-17-one
Parameter | Value | Significance |
---|---|---|
Crystal System | Orthorhombic | Standard for rigid steroids |
Space Group | P212121 | Chiral arrangement |
C3−O Bond Length | 1.36 Å | Confirms sp2 hybridization at C3 |
C17=O Bond Length | 1.22 Å | Characteristic carbonyl length |
Δ4 Torsion | 5.8° | Near-planarity of ring A |
Spectroscopic Profiles
Backbone Modifications vs. Biological Activity3-Ethoxyandrosta-3,5-dien-17β-ol belongs to the androstane class (C19 steroids), distinct from pregnanes (C21) due to the absence of a C17 side chain. Its 3-ethoxy-3,5-dienone system differentiates it from endogenous androstanes like testosterone or androstenedione:
Functional Group Influence on Reactivity
Table 3: Structural Comparison with Key Androstane Derivatives
Compound | Key Structural Features | Functional Consequences |
---|---|---|
3-Ethoxyandrosta-3,5-dien-17β-ol | 3-Ethoxy-Δ5 system; 17β-OH | Metabolic stability; synthetic versatility |
Androstenedione | Δ4-3,17-dione | Androgen precursor; redox-labile |
Testosterone | Δ4-3-keto; 17β-OH | Direct androgen receptor agonist |
Trilostane | 2α-Cyano; 4α,5α-epoxy; 3-keto | 3β-HSD inhibitor; adrenal suppressant [2] |
Ent-Androstanes | Mirror-image enantiomers of natural steroids | Retain GABAA modulation but lack hormonal activity [2] |
Role in Synthetic ChemistryThis compound serves as a strategic intermediate in steroid synthesis:
The structural plasticity of this scaffold allows targeted modifications: Esterification at C17 yields prodrugs (e.g., propanoate ester), while epoxidation at Δ5,6 generates epoxy-steroids for mineralocorticoid antagonist synthesis [4] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8